L-2-Aminoadipic acid L-2-Aminoadipic acid L-2-aminoadipic acid is the L-enantiomer of 2-aminoadipic acid. It has a role as an Escherichia coli metabolite and a human metabolite. It is functionally related to an adipic acid. It is a conjugate acid of a L-2-aminoadipate(1-) and a L-2-aminoadipate(2-). It is an enantiomer of a D-2-aminoadipic acid.
L-2-Aminoadipic acid is a natural product found in Ascochyta medicaginicola, Glycine max, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 1118-90-7
VCID: VC21538240
InChI: InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1
SMILES: C(CC(C(=O)O)N)CC(=O)O
Molecular Formula: C6H11NO4
Molecular Weight: 161.16 g/mol

L-2-Aminoadipic acid

CAS No.: 1118-90-7

Cat. No.: VC21538240

Molecular Formula: C6H11NO4

Molecular Weight: 161.16 g/mol

* For research use only. Not for human or veterinary use.

L-2-Aminoadipic acid - 1118-90-7

CAS No. 1118-90-7
Molecular Formula C6H11NO4
Molecular Weight 161.16 g/mol
IUPAC Name (2S)-2-aminohexanedioic acid
Standard InChI InChI=1S/C6H11NO4/c7-4(6(10)11)2-1-3-5(8)9/h4H,1-3,7H2,(H,8,9)(H,10,11)/t4-/m0/s1
Standard InChI Key OYIFNHCXNCRBQI-BYPYZUCNSA-N
Isomeric SMILES C(C[C@@H](C(=O)O)N)CC(=O)O
SMILES C(CC(C(=O)O)N)CC(=O)O
Canonical SMILES C(CC(C(=O)O)N)CC(=O)O
Melting Point 196 - 198 °C

Chemical Structure and Properties

L-2-Aminoadipic acid (C₆H₁₁NO₄) is an intermediate metabolite in lysine catabolism with a molecular weight of 161.16 g/mol. It is structurally characterized as a six-carbon dicarboxylic acid with an amino group at the alpha position, resembling glutamic acid but with an additional methylene group in its carbon chain .

Physical and Chemical Characteristics

The compound exists as a white solid at room temperature with specific physical and chemical properties as detailed in the following table:

PropertyValue
Molecular FormulaC₆H₁₁NO₄
Molecular Weight161.16 g/mol
Physical StateWhite solid
Melting Point203-205°C (decomposition)
Optical Rotation+22° (c=2, 5N HCl, 25°C)
Boiling Point287.44°C (estimate)
Density1.3482 (estimate)
SolubilitySoluble in 1N HCl (10 mg/ml); PBS (pH 7.2): 0.5 mg/ml
pKa2.49±0.24 (Predicted)
Storage ConditionsDark place, inert atmosphere, room temperature

For optimal stability, L-2-aminoadipic acid should be stored in a dark environment under inert atmosphere conditions at room temperature . The compound can undergo N-acetylation to form N-acetyl-L-2-aminoadipic acid, which has been identified in various organisms and has a molecular weight of 203.19 g/mol .

Biosynthesis and Metabolism

Metabolic Pathways

L-2-Aminoadipic acid is primarily generated through the catabolism of lysine via two main pathways: the saccharopine (SAC) pathway and the pipecolic acid (PIP) pathway . As an intermediate metabolite of lysine metabolism, it represents a critical junction in amino acid catabolism and can serve as a substrate for further metabolic processes.

Enzymatic Interactions

The metabolism of L-2-aminoadipic acid involves several enzymes, including DHTKD1 (dehydrogenase E1 and transketolase domain-containing protein 1), which uses 2-AAA as a substrate . Notably, mice lacking the Dhtkd1 gene (Dhtkd1-/- mice) demonstrate significantly elevated levels of 2-AAA, providing an experimental model for studying the compound's effects .

Biological Functions

Enzymatic Inhibition

L-2-Aminoadipic acid functions as an inhibitor of several important enzymes, including glutamine synthetase and γ-glutamylcysteine synthetase . These inhibitory effects have significant implications for cellular metabolism and may contribute to its biological activities. Additionally, it has been identified as an inhibitor of ischemic glutamate release, suggesting potential neuroprotective properties .

Metabolic Regulation

Research has demonstrated that L-2-aminoadipic acid plays a key role in modulating glucose metabolism, with higher levels observed in individuals with diabetes . This suggests its involvement in the pathophysiology of metabolic disorders and highlights its potential as both a biomarker and therapeutic target for diabetes.

Cellular Processes

Beyond its metabolic functions, L-2-aminoadipic acid has been shown to play a key role in suppressing autophagy in C2C12 myotubes . This indicates its involvement in cellular maintenance and protein turnover processes, expanding our understanding of its biological significance beyond metabolic regulation.

L-2-Aminoadipic Acid as a Diabetes Biomarker

Predictive Value

One of the most significant findings regarding L-2-aminoadipic acid is its strong association with diabetes risk. A nested case-control study conducted within the Framingham Heart Study, involving 188 individuals who developed diabetes and 188 propensity-matched controls from 2,422 normoglycemic participants followed for 12 years, identified 2-AAA as the metabolite most strongly associated with diabetes risk .

Risk Assessment

The study revealed that individuals with 2-AAA concentrations in the top quartile had greater than a 4-fold increased risk of developing diabetes compared to those with lower levels . Importantly, this association was observed up to 12 years before the onset of overt disease, highlighting its potential as an early predictive biomarker for diabetes risk assessment.

Experimental Evidence

Animal Studies

Significant evidence for the metabolic effects of L-2-aminoadipic acid comes from animal studies. Notably, Dhtkd1-/- mice, which demonstrate elevated levels of 2-AAA, were resistant to diet-induced obesity and obesity-related insulin resistance . Additionally, 2-AAA treatment alleviated diabetic symptoms in db/db mice, a genetic model of type 2 diabetes .

These findings provide compelling evidence for the therapeutic potential of L-2-aminoadipic acid in treating metabolic disorders, independent of conventional interventions like diet and exercise .

Translational Implications

The consistency of findings across different experimental models, including diet-induced obesity mice and genetic models of diabetes, strengthens the case for L-2-aminoadipic acid as a promising therapeutic target. The compound's ability to modulate glucose and lipid metabolism through distinct mechanisms suggests potential applications in developing novel treatments for obesity and diabetes .

Future Directions and Applications

Diagnostic Applications

Given its strong association with diabetes risk, L-2-aminoadipic acid has significant potential as a diagnostic marker for identifying individuals at high risk of developing type 2 diabetes . Incorporation of 2-AAA measurements into metabolic screening protocols could enhance early detection and enable preventive interventions.

Therapeutic Development

The ability of L-2-aminoadipic acid to modulate glucose and lipid metabolism suggests potential for therapeutic development . Strategies to enhance 2-AAA levels in vivo or to develop analogs that mimic its beneficial effects could represent novel approaches for treating obesity and diabetes. Importantly, research suggests that 2-AAA plays a role in regulating glycolipid metabolism independent of diet and exercise, potentially offering advantages over lifestyle-based interventions alone .

Pharmacological Considerations

Delivery and Formulation

As a small molecule with defined chemical properties, L-2-aminoadipic acid presents opportunities for pharmaceutical development. Its moderate water solubility and defined stability characteristics provide a foundation for formulation development, although optimization would be required for effective therapeutic delivery.

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